molecular formula C8H10ClN3O4S B1434076 3-chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide CAS No. 1803610-86-7

3-chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide

Cat. No.: B1434076
CAS No.: 1803610-86-7
M. Wt: 279.7 g/mol
InChI Key: LNKCGAACKSPWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide is a chemical compound with a complex molecular structure It is characterized by the presence of a nitro group, a chloro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the nitration of a suitable benzene derivative. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as a catalyst. Subsequent steps may include chlorination, amination, and sulfonation reactions, each requiring specific reagents and conditions to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the pure compound. The choice of production method depends on factors such as scale, cost, and desired purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used.

  • Reduction: Reducing agents like tin chloride or iron powder in acidic conditions are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or nitroso compounds.

  • Reduction: Production of amines or hydroxylamines.

  • Substitution: Generation of different substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its reactivity with various functional groups makes it a versatile tool in synthetic chemistry.

Biology: In biological research, 3-Chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide is used to study enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it valuable in drug discovery and development.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow it to be modified to enhance its biological activity and selectivity.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 3-Chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The nitro group and sulfonamide group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Bromo-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide

  • 4-Chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide

  • 2-Chloro-N-methyl-3-(methylamino)-5-nitrobenzene-1-sulfonamide

Uniqueness: 3-Chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it suitable for distinct applications.

Properties

IUPAC Name

3-chloro-N-methyl-2-(methylamino)-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O4S/c1-10-8-6(9)3-5(12(13)14)4-7(8)17(15,16)11-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKCGAACKSPWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide
Reactant of Route 6
3-chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.